(R)-Metoprolol

Description

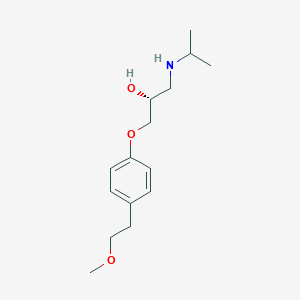

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230862 | |

| Record name | (R)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81024-43-3 | |

| Record name | (+)-Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81024-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (R)-Metoprolol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Metoprolol, the enantiomerically pure form of the widely used beta-blocker. This document details established synthetic routes, including asymmetric synthesis and kinetic resolution, and outlines the analytical techniques for its characterization, complete with experimental protocols and quantitative data. Visualizations of a key synthetic workflow and the relevant signaling pathway are also provided to facilitate a deeper understanding.

Synthesis of this compound

The selective synthesis of this compound is crucial as the pharmacological activity of metoprolol (B1676517) resides primarily in its (S)-enantiomer, which is a potent β1-adrenergic receptor blocker. However, the synthesis of the (R)-enantiomer is also of significant interest for research purposes, such as in stereoselective metabolism and pharmacokinetic studies. The two primary strategies for obtaining enantiomerically pure this compound are asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis from a Chiral Precursor

A common and efficient method for the asymmetric synthesis of this compound involves the use of a chiral starting material, typically (R)-epichlorohydrin. This approach introduces the desired stereochemistry at an early stage of the synthesis.

Experimental Protocol: Synthesis of this compound from 4-(2-methoxyethyl)phenol (B22458) and (R)-epichlorohydrin

-

Step 1: Formation of the Epoxide Intermediate.

-

To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent such as methanol, add a base like sodium hydroxide.

-

Stir the mixture at room temperature to form the sodium phenoxide salt.

-

Add (R)-epichlorohydrin to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (R)-1-(allyloxy)-2-(2-methoxyethyl)benzene.

-

-

Step 2: Ring-opening with Isopropylamine (B41738).

-

Dissolve the crude epoxide intermediate from Step 1 in a suitable solvent like methanol.

-

Add isopropylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess isopropylamine under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield this compound.

-

Chemoenzymatic Kinetic Resolution

Kinetic resolution is another powerful strategy to obtain enantiomerically pure compounds. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Chemoenzymatic methods, utilizing enzymes for their high stereoselectivity, are particularly effective.

Experimental Protocol: Chemoenzymatic Kinetic Resolution of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

-

Step 1: Synthesis of Racemic Chlorohydrin.

-

React 4-(2-methoxyethyl)phenol with racemic epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent to obtain racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

-

-

Step 2: Enzymatic Kinetic Resolution.

-

Dissolve the racemic chlorohydrin in an organic solvent (e.g., hexane).

-

Add an acyl donor such as vinyl acetate (B1210297) and a lipase (B570770), for example, Candida antarctica lipase B (CALB).

-

Incubate the mixture with shaking at a controlled temperature. The (S)-enantiomer is preferentially acylated by the enzyme.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separate the unreacted (R)-chlorohydrin from the acylated (S)-enantiomer by column chromatography.

-

-

Step 3: Synthesis of this compound.

-

React the enriched (R)-chlorohydrin with isopropylamine to yield this compound.

-

Quantitative Data for Synthesis

| Synthesis Method | Starting Materials | Key Reagent/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Synthesis | 4-(2-methoxyethyl)phenol, (R)-epichlorohydrin | - | 79.6% | >97% | [1] |

| Chemoenzymatic Kinetic Resolution | Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Candida antarctica lipase B | ~20% (overall) | >99% for (S)-enantiomer | [2] |

Characterization of this compound

The characterization of this compound is essential to confirm its chemical identity, purity, and enantiomeric purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying the enantiomers of metoprolol. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.

Experimental Protocol: Chiral HPLC Separation of Metoprolol Enantiomers

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of hexane (B92381) and 2-propanol (e.g., 83:17 v/v).[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Detection: UV at 254 nm.[2]

-

Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data for Chiral HPLC Separation

| Chiral Stationary Phase | Mobile Phase | Elution Order | Resolution (Rs) | Reference |

| Chiralcel OD-H | Hexane:2-propanol (83:17) | (S) before (R) | 1.55 | [2] |

| Chiralcel OD | n-Hexane:Ethanol:Diethylamine (B46881):Acetic Acid (40:60:0.2:0.2) | - | ≥ 1.5 | [3] |

| C18 with M-β-CD additive | Aqueous M-β-CD:Methanol (86:14) | - | 4.407 | [4][5] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound, especially in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of Metoprolol Enantiomers

-

Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: Chiral Lux Amylose-2 (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: 15 mM ammonium (B1175870) acetate in water (pH 5.0) and 0.1% (v/v) diethylamine in acetonitrile (B52724) (50:50, v/v).

-

Flow Rate: Not specified.

-

Ionization Mode: Positive ESI.

-

MRM Transition: m/z 268.3 → 116.3 for both enantiomers.

-

Sample Preparation: Solid-phase extraction for plasma samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The 1H and 13C NMR spectra provide detailed information about the molecular structure. In a non-chiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical.

¹H and ¹³C NMR Spectral Data for Metoprolol (in CDCl₃)

¹H NMR (CDCl₃, 500 MHz): δ 7.15 (d, J = 8.5 Hz, 2H), 6.85 (d, J = 8.5 Hz, 2H), 4.01 (m, 1H), 3.95 (dd, J = 9.5, 4.0 Hz, 1H), 3.88 (dd, J = 9.5, 5.5 Hz, 1H), 3.56 (s, 3H), 2.84 (t, J = 7.0 Hz, 2H), 2.78 (m, 1H), 2.68 (dd, J = 12.0, 3.5 Hz, 1H), 2.58 (dd, J = 12.0, 8.0 Hz, 1H), 1.08 (d, J = 6.0 Hz, 6H).[6]

¹³C NMR (CDCl₃): δ 158.3, 130.0, 129.8, 114.5, 72.8, 70.8, 68.9, 58.8, 51.9, 49.6, 36.1, 23.2, 22.9.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Mass Spectral Data for Metoprolol

-

Molecular Weight: 267.36 g/mol

-

Molecular Formula: C₁₅H₂₅NO₃

-

Key Fragment Ions (m/z): 268.3 [M+H]⁺, 116.3.

Visualizations

Synthesis Workflow

Caption: Asymmetric synthesis of this compound.

Signaling Pathway

Caption: Mechanism of action of Metoprolol.

References

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-Metoprolol

For Researchers, Scientists, and Drug Development Professionals

Metoprolol (B1676517), a selective β1-adrenergic receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. The pharmacological activity of metoprolol resides predominantly in the (S)-enantiomer, while the (R)-enantiomer is significantly less active. However, the synthesis of the enantiomerically pure (R)-Metoprolol is of significant interest for research purposes, such as in metabolic studies and as a reference standard. This technical guide provides a comprehensive overview of the core asymmetric synthesis methods for preparing this compound, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations.

Core Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main strategies:

-

Synthesis from a Chiral Precursor: This approach utilizes a readily available enantiopure starting material, typically (R)-epichlorohydrin or a derivative, to introduce the desired stereochemistry.

-

Kinetic Resolution: This strategy involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. Both enzymatic and chemical methods are employed.

-

Lipase-Catalyzed Kinetic Resolution: Utilizes lipases to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the acylated and unreacted enantiomers.

-

Hydrolytic Kinetic Resolution (HKR): Employs a chiral catalyst, such as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the different asymmetric synthesis methods of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

| Synthesis Method | Key Intermediate | Catalyst/Enzyme | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |

| From Chiral Precursor | (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | N/A | DMF, Methanol | ~79.6 | >97 | |

| Lipase-Catalyzed KR | (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Candida antarctica Lipase (B570770) B (CALB) | Hexane | ~52 (of S-enantiomer) | >99 | |

| Lipase-Catalyzed KR | (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Pseudomonas fluorescens Lipase (PFL) | Toluene (B28343) | ~50.5 (conversion) | 95.4 (substrate), 97.2 (product) | |

| Hydrolytic Kinetic Resolution | (±)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | (R,R)-Jacobsen's Catalyst | N/A (neat) | High | >96 |

Experimental Protocols

Synthesis of this compound from (S)-Epichlorohydrin (Chiral Precursor Method)

This method involves a two-step process starting from 4-(2-methoxyethyl)phenol (B22458) and the chiral building block, (S)-epichlorohydrin, to yield this compound.

Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

Materials:

-

4-(2-methoxyethyl)phenol

-

(S)-Epichlorohydrin

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add (S)-epichlorohydrin (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for approximately 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. The product can be purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Materials:

-

(R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

Methanol

-

-

Procedure:

-

In a sealed reaction vessel, dissolve the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 eq) in methanol.

-

Add an excess of isopropylamine (3-5 eq) to the solution.

-

Heat the reaction mixture to 50-55°C and stir for 3-5 hours.

-

Monitor the reaction by TLC until the starting epoxide is consumed.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

-

Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This chemoenzymatic approach utilizes a lipase to selectively acylate the (S)-enantiomer of the racemic chlorohydrin, allowing for the separation and subsequent conversion of the unreacted (R)-enantiomer to this compound.

-

Materials:

-

(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

-

Candida antarctica Lipase B (CALB), immobilized

-

Vinyl acetate (acyl donor)

-

Hexane (or other suitable organic solvent)

-

Isopropylamine

-

-

Procedure:

-

To a solution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (1.0 eq) in hexane, add vinyl acetate (2.0 eq).

-

Add immobilized CALB to the mixture (typically 10-50% by weight of the substrate).

-

Shake the reaction mixture at a constant temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

-

Filter off the enzyme. The filtrate contains the (S)-acylated product and the unreacted (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

-

Separate the (R)-chlorohydrin from the (S)-acetate by column chromatography.

-

The purified (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is then converted to this compound via reaction with isopropylamine as described in the previous method.

-

Hydrolytic Kinetic Resolution of (±)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This method employs a chiral salen-cobalt complex (Jacobsen's catalyst) to catalyze the enantioselective hydrolysis of the (S)-epoxide, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess.

-

Materials:

-

(±)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst precursor)

-

Acetic acid

-

Water

-

Toluene (optional)

-

Isopropylamine

-

-

Procedure:

-

Catalyst Activation: In a flask open to the air, dissolve the (R,R)-Jacobsen's catalyst precursor in a minimal amount of toluene or dichloromethane. Add glacial acetic acid (2 eq) and stir for 30 minutes at room temperature. The color of the solution will change from orange-red to dark brown. Remove the solvent under reduced pressure to yield the active (R,R)-(salen)Co(III)OAc catalyst.

-

Kinetic Resolution: To the racemic epoxide (1.0 eq), add the activated Jacobsen's catalyst (0.2-2.0 mol%).

-

Add water (0.5-0.6 eq) slowly to the mixture. The reaction is often run neat or with a minimal amount of solvent.

-

Stir the reaction at room temperature and monitor the progress by chiral GC or HPLC.

-

Once the desired level of conversion is reached (typically around 55-60%), the reaction is stopped.

-

The unreacted (R)-epoxide can be isolated from the diol product by distillation or column chromatography.

-

The resulting enantiomerically enriched (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane is then reacted with isopropylamine as previously described to yield this compound.

-

Mandatory Visualizations

Synthesis of this compound via Chiral Precursor

Caption: Workflow for the synthesis of this compound from a chiral precursor.

Lipase-Catalyzed Kinetic Resolution Pathway

Caption: Lipase-catalyzed kinetic resolution for the synthesis of this compound.

Hydrolytic Kinetic Resolution Pathway

Caption: Hydrolytic kinetic resolution for the synthesis of this compound.

(R)-Metoprolol chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of (R)-Metoprolol

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, targeted at researchers, scientists, and professionals in drug development.

Introduction

This compound is one of the two enantiomers of the widely used beta-blocker, metoprolol (B1676517).[1] Metoprolol is a selective β1-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[2][3] While the therapeutic activity of metoprolol is primarily attributed to the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors, the study of the (R)-enantiomer is crucial for understanding the complete pharmacological and toxicological profile of the racemic mixture.[1]

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a propanolamine (B44665) side chain attached to a para-substituted phenoxy ring. The chiral center is located at the second carbon of the propanolamine chain, resulting in the (R) configuration.

-

IUPAC Name: (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[4]

-

SMILES: CC(C)NC--INVALID-LINK--O[4]

-

InChI: InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1[4]

2D Chemical Structure: (A 2D representation of the this compound molecule would be depicted here, clearly showing the stereochemistry at the chiral center.)

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its formulation, delivery, and pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molecular Weight | 267.36 g/mol | [4][6][7] |

| Appearance | Light Beige Waxy Solid | [6] |

| Melting Point | 39-42°C | [5][7] |

| Boiling Point | 398.6 ± 37.0 °C at 760 mmHg | [7] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| pKa (basic) | 9.555 | [4] |

| logP (Octanol/Water) | 1.6 to 2.15 | [2] |

| Solubility | Soluble in DMSO and dimethylformamide. The tartrate salt is highly soluble in water (>1000 mg/ml) and methanol (B129727) (>500 mg/ml). | [8][9][10] |

Mechanism of Action

Metoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[11] The binding of catecholamines like adrenaline and noradrenaline to these receptors normally increases heart rate and contractility.[11][12] this compound, like its S-enantiomer, competitively blocks these receptors, thereby inhibiting the downstream signaling cascade.[2][11] This blockade leads to a reduction in heart rate (negative chronotropic effect) and force of contraction (negative inotropic effect), ultimately decreasing myocardial oxygen demand.[3][11]

Caption: β1-Adrenergic receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Synthesis of Racemic Metoprolol

A common method for the synthesis of metoprolol involves a two-step process.[13][14][15]

-

Epoxide Formation: 4-(2-methoxyethyl)phenol (B22458) is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) under aqueous alkaline conditions. This reaction forms the intermediate epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[13][15]

-

Amination: The resulting epoxide intermediate is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, opening it to form the final metoprolol base. This reaction can be carried out in a solvent like isopropanol (B130326) or in the absence of a solvent at elevated temperatures.[13][15][16]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of metoprolol can be separated and quantified using chiral HPLC. A variety of chiral stationary phases (CSPs) have been successfully employed for this purpose.[17][18]

Example Protocol for Chiral Separation:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[1]

-

Column: Chiralcel OD column (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[17][18]

-

Mobile Phase: A mixture of n-Hexane, Ethanol, Diethylamine, and Acetic Acid (e.g., in a ratio of 40:60:0.2:0.2 v/v/v/v). The mobile phase should be filtered and degassed before use.[1]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[19]

-

Detection: UV detection at a wavelength of 274 nm.[19]

-

Sample Preparation: A stock solution of racemic metoprolol is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to the desired concentration for analysis.[1]

This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling their individual quantification in various matrices.

Caption: Experimental workflow for the chiral separation of metoprolol enantiomers by HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. Metoprolol - Wikipedia [en.wikipedia.org]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (+)-Metoprolol | C15H25NO3 | CID 157717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-METOPROLOL | 81024-43-3 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemigran.com [chemigran.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Metoprolol tartrate | 56392-17-7 [chemicalbook.com]

- 10. Metoprolol [drugfuture.com]

- 11. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 12. Metoprolol (Lopressor, Toprol XL, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 16. Page loading... [guidechem.com]

- 17. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rjptonline.org [rjptonline.org]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Metoprolol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of (R)-Metoprolol, the less active enantiomer of the widely prescribed β1-selective adrenergic receptor antagonist, metoprolol (B1676517). While the therapeutic effects of racemic metoprolol are primarily attributed to the (S)-enantiomer, a thorough understanding of the (R)-enantiomer's pharmacology is crucial for a complete characterization of the drug's profile. This document outlines its receptor binding affinity, downstream signaling effects, and the experimental methodologies used for its characterization.

Introduction to Metoprolol Stereochemistry

Metoprolol is a β1-selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It possesses a single chiral center, existing as a racemic mixture of two enantiomers: (S)-Metoprolol and this compound.[1] Although administered in a 1:1 ratio, the pharmacological activity resides almost exclusively in the (S)-enantiomer.[1] The (R)-enantiomer contributes minimally to the therapeutic β1-blocking effect but possesses its own distinct pharmacological profile.[3][4]

Receptor Binding and Selectivity of this compound

This compound acts as a competitive antagonist at β-adrenergic receptors. Its binding affinity is significantly lower than that of its (S)-counterpart, particularly at the β1-receptor, which is the primary therapeutic target for metoprolol.

Data Presentation: Receptor Binding Affinity

The stereoselectivity of metoprolol is evident in its receptor binding affinities. The (S)-enantiomer displays a substantially higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer. Data from in vitro competition binding experiments highlight this difference.

| Enantiomer | Receptor Subtype | Affinity (-log Kd) | Selectivity (β1 vs β2) | Reference |

| This compound | β1-Adrenoceptor | 5.00 ± 0.06 | ~3-fold | [5] |

| β2-Adrenoceptor | 4.52 ± 0.09 | [5] | ||

| (S)-Metoprolol | β1-Adrenoceptor | 7.73 ± 0.10 | ~30-fold | [5] |

| β2-Adrenoceptor | 6.28 ± 0.06 | [5] |

Kd: Equilibrium dissociation constant.

These data indicate that the affinity of the (S)-enantiomer for the β1-receptor is approximately 500 times greater than that of the (R)-enantiomer.[5] Furthermore, while (S)-metoprolol retains significant β1-selectivity, this compound is considered almost non-selective, blocking both β1 and β2 receptors with low affinity.[5][6] Some studies suggest the (R)-enantiomer has a relatively higher blocking activity at β2 receptors compared to its β1 activity.[3][4][7]

Downstream Signaling Pathways

The primary mechanism of action for β-blockers involves the antagonism of the G-protein coupled β-adrenergic receptor signaling cascade.

3.1. Blockade of the Canonical β1-Adrenergic Pathway In cardiac cells, stimulation of β1-adrenergic receptors by endogenous catecholamines (e.g., norepinephrine, epinephrine) activates the stimulatory G-protein (Gs).[8] This triggers a signaling cascade:

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][9]

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[2]

-

Physiological Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate (chronotropy) and myocardial contractility (inotropy).[2][10]

This compound, by binding to the β1-receptor, competitively inhibits the binding of catecholamines, thereby preventing the activation of this downstream pathway.[2][11] This blockade results in reduced intracellular cAMP levels and a dampening of the subsequent physiological responses.

Mandatory Visualization: Signaling Pathway Diagram

Experimental Protocols

Characterizing the mechanism of action of this compound involves specific in vitro assays to determine its binding affinity and functional antagonism.

4.1. Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing a high density of the target receptor. For example, guinea-pig left ventricular free wall for β1-receptors and soleus muscle for β2-receptors.[5]

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) to maintain pH and ionic strength.

-

Competition Binding Setup:

-

Total Binding: Incubate the membranes with a fixed concentration of a radioligand (e.g., [125I]-(S)-pindolol or [3H]-CGP 12177) with high affinity for the receptor.[5][12]

-

Non-specific Binding: In a separate set of tubes, incubate membranes with the radioligand and a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol) to saturate all receptors and measure binding to non-receptor sites.[12][13]

-

Competitor Addition: Incubate membranes with the radioligand and varying concentrations of unlabeled this compound.

-

-

Incubation: Allow the reactions to reach equilibrium (e.g., 30-60 minutes at a controlled temperature like 37°C).

-

Separation: Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[13]

-

Quantification: Measure the radioactivity trapped on the filters using a gamma or scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd,L), where [L] is the concentration of the radioligand and Kd,L is its dissociation constant.

-

Mandatory Visualization: Radioligand Binding Workflow

4.2. Adenylyl Cyclase (AC) Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity.

Objective: To quantify the inhibitory effect of this compound on catecholamine-stimulated cAMP production.

Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described for the binding assay.

-

Reaction Mixture: Prepare an assay buffer containing ATP (the substrate for AC), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+ (a cofactor for AC).

-

Assay Setup:

-

Basal Activity: Incubate membranes with the reaction mixture alone.

-

Stimulated Activity: Incubate membranes with the reaction mixture and a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

-

Inhibition: Pre-incubate membranes with varying concentrations of this compound, then add the reaction mixture containing the agonist.

-

-

Incubation: Incubate all tubes at 30-37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or by heating).

-

cAMP Quantification: Measure the amount of cAMP produced. This can be done using various methods, such as competitive enzyme immunoassays (EIA), radioimmunoassays (RIA), or by using radiolabeled [α-32P]ATP and separating the resulting [32P]cAMP via column chromatography.[14]

-

Data Analysis:

-

Plot the adenylyl cyclase activity (pmol cAMP/mg protein/min) against the log concentration of this compound.

-

Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-stimulated AC activity.

-

Mandatory Visualization: Adenylyl Cyclase Assay Workflow

Conclusion

The mechanism of action of this compound is primarily defined by its low-affinity, non-selective antagonism of β-adrenergic receptors. Unlike the potent and β1-selective (S)-enantiomer, this compound contributes little to the primary therapeutic effect of racemic metoprolol. Its interaction with β-receptors is characterized by a significantly lower binding affinity, which translates to a weak functional blockade of the adenylyl cyclase signaling pathway. Understanding these stereospecific differences is fundamental for comprehensive drug characterization and for the rationale behind developing single-enantiomer formulations in modern drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indian Heart Jouranl 143-145 [indianheartjournal.com]

- 8. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 10. Metoprolol - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of Metoprolol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metoprolol (B1676517) is a selective β₁ receptor blocker widely used in the treatment of cardiovascular diseases, including hypertension and angina pectoris.[1] The pharmacological activity of Metoprolol resides primarily in a single enantiomer. The provided search results predominantly focus on the synthesis of (S)-Metoprolol, which is the active pharmaceutical ingredient (API).[1][2][3] This guide will therefore concentrate on the enantioselective synthesis of (S)-Metoprolol. The synthesis of the (R)-enantiomer can typically be achieved by utilizing the opposite enantiomer of the chiral catalyst or starting material described in the following pathways.

This document outlines several key enantioselective strategies, providing detailed experimental protocols, comparative data, and workflow diagrams for the synthesis of enantiopure (S)-Metoprolol.

Core Synthetic Strategies

The enantioselective synthesis of (S)-Metoprolol can be broadly categorized into three main approaches:

-

Chiral Precursor Synthesis: This is a direct and efficient method that utilizes a readily available, enantiomerically pure starting material, most commonly (R)-epichlorohydrin, to introduce the desired stereocenter.[1][4][5]

-

Kinetic Resolution of a Racemic Intermediate: This strategy involves the synthesis of a racemic intermediate, which is then resolved into its constituent enantiomers. This is often achieved through:

-

Hydrolytic Kinetic Resolution (HKR): Employing a chiral catalyst, such as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the desired enantiomer unreacted.[6][7]

-

Enzymatic Kinetic Resolution: Using an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol (e.g., a chlorohydrin intermediate), allowing for the separation of the acylated and unreacted enantiomers.[2][8]

-

-

Asymmetric Reduction: This involves the reduction of a prochiral ketone precursor using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex, to create the chiral alcohol center with high enantioselectivity.[9][10]

Below is a diagram illustrating the logical relationship between these primary strategies.

Caption: Overview of major synthetic routes to (S)-Metoprolol.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various enantioselective methods, allowing for a direct comparison of their efficacy.

Table 1: Chiral Precursor Synthesis & Hydrolytic Kinetic Resolution

| Method | Chiral Source / Catalyst | Key Intermediate | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Chiral Precursor | (R)-Epichlorohydrin | (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide | 79.2% | >99% | [5] |

| Chiral Precursor | (S)-3-chloro-1,2-propanediol | (S)-3-chloro-1,2-propanediol | 53.9% | >99% | [6] |

| HKR | (S,S)-salen Co(III)OAc | Racemic Epichlorohydrin | - | >92% for (S)-Metoprolol | [6] |

| HKR | Jacobsen's Catalyst | Racemic Terminal Epoxide | - | 96% |[7][11] |

Table 2: Enzymatic Kinetic Resolution

| Enzyme | Racemic Substrate | Acyl Donor | E-value* | Yield of (R)-Intermediate | e.e. of (R)-Intermediate | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Vinyl butanoate | >200 | ~50% | 99% | [2][3] |

| Pseudomonas fluorescens Lipase (PFL) | 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Vinyl acetate (B1210297) | 182 | ~50% | 95.4% |[7] |

*The Enantiomeric Ratio (E-value) is a measure of the enzyme's selectivity. A higher E-value indicates better separation of the enantiomers.

Experimental Protocols & Workflows

This section provides detailed methodologies for the key synthetic strategies discussed.

Synthesis via Chiral Precursor: (R)-Epichlorohydrin Method

This is one of the most direct methods, involving a Williamson ether synthesis followed by epoxide ring-opening.[1]

Caption: Workflow for (S)-Metoprolol synthesis from a chiral precursor.

Step 1: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane [1][5]

-

To a round-bottom flask, add 4-(2-methoxyethyl)phenol and a suitable solvent such as dimethylformamide (DMF).[1][12]

-

Add a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to the mixture and stir.

-

Slowly add (R)-epichlorohydrin to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral epoxide. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of (S)-Metoprolol [1][5]

-

Dissolve the chiral epoxide intermediate from Step 1 in a solvent such as methanol (B129727) or isopropanol.

-

Add isopropylamine (B41738) to the solution. The reaction is often carried out with an excess of isopropylamine.

-

Heat the mixture to reflux and maintain for several hours.

-

After the reaction is complete, evaporate the solvent and excess isopropylamine under reduced pressure.

-

The resulting residue, which is the (S)-Metoprolol base, can be purified by recrystallization from a solvent like petroleum ether to yield the final product.[5]

Synthesis via Enzymatic Kinetic Resolution

This chemoenzymatic route involves the creation of a racemic chlorohydrin intermediate, followed by selective acylation of the (S)-enantiomer by a lipase, leaving the desired (R)-chlorohydrin precursor.[2][11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]

- 6. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]

- 7. researchgate.net [researchgate.net]

- 8. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. d-nb.info [d-nb.info]

- 12. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Synthesis of (R)-Metoprolol Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Metoprolol, the less active enantiomer of the widely used beta-blocker metoprolol (B1676517), and its analogues are crucial for research into stereoselective pharmacology and for the development of novel therapeutic agents with potentially different pharmacological profiles. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound and its analogues in high enantiopurity. Detailed experimental protocols for key methodologies, including chemoenzymatic kinetic resolution and asymmetric synthesis from chiral precursors, are presented. Quantitative data from the literature is summarized in tabular format for comparative analysis. Furthermore, this guide includes visualizations of synthetic workflows and the relevant pharmacological signaling pathway to provide a deeper understanding of the synthesis and mechanism of action of these compounds.

Introduction

Metoprolol is a selective β₁-adrenergic receptor antagonist prescribed for a variety of cardiovascular conditions, including hypertension, angina, and heart failure.[1] It is administered clinically as a racemic mixture of its (R) and (S) enantiomers. The majority of the β₁-blocking activity resides in the (S)-enantiomer.[2] Consequently, the synthesis of enantiopure (S)-metoprolol has been a major focus. However, the synthesis of the (R)-enantiomer and its analogues is of significant interest for several reasons, including its use as a stereochemical probe in pharmacological studies and the potential for novel therapeutic applications. This guide focuses on the key enantioselective synthetic routes to produce this compound and its analogues.

Synthetic Strategies

The synthesis of this compound analogues can be broadly categorized into two main approaches:

-

Chemoenzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers.

-

Asymmetric Synthesis: This approach employs chiral starting materials or catalysts to directly synthesize the desired enantiomer.

Chemoenzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely employed method for obtaining enantiomerically pure β-blocker precursors. The process typically involves the resolution of a racemic chlorohydrin intermediate. Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for this purpose due to its high enantioselectivity.[3]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This protocol is adapted from a general procedure for the kinetic resolution of similar chlorohydrins.[3]

Materials:

-

(±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

-

Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, vinyl butanoate)

-

Organic solvent (e.g., hexane, acetonitrile, methyl tert-butyl ether)

-

Molecular sieves (optional, for anhydrous conditions)

Procedure:

-

To a solution of racemic (±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (1 equivalent) in the chosen organic solvent, add the acyl donor (typically 1.5-2 equivalents).

-

Add immobilized CALB (typically 10-50% by weight of the substrate).

-

The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-40 °C) for a specified time (e.g., 24-48 hours), or until approximately 50% conversion is reached, as monitored by techniques like TLC or HPLC.

-

Upon completion, the enzyme is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer is separated by column chromatography on silica (B1680970) gel.

Table 1: Quantitative Data for Lipase-Catalyzed Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of (R)-alcohol | Reference |

| Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | ~50 | >99 | [3] |

| Candida antarctica lipase B (CALB) | Vinyl butanoate | Acetonitrile | 32 | >99 | [4] |

Asymmetric Synthesis from Chiral Precursors

The most direct method for the asymmetric synthesis of this compound analogues involves the use of a chiral three-carbon synthon, typically (S)-epichlorohydrin, which upon reaction with the appropriate phenol, leads to the desired (R)-configuration in the final product.

Experimental Protocol: Synthesis of this compound from (S)-epichlorohydrin

This protocol is a generalized procedure based on established methods.

Step 1: Synthesis of (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

Materials:

-

(S)-epichlorohydrin

-

Base (e.g., NaOH, K₂CO₃)

-

Solvent (e.g., water, DMF, acetone)

Procedure:

-

A mixture of 4-(2-methoxyethyl)phenol (1 equivalent) and the chosen base (1.1-1.5 equivalents) is stirred in the solvent.

-

(S)-epichlorohydrin (1.0-1.2 equivalents) is added dropwise to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 25-70 °C) for a period of time (e.g., 4-24 hours) until completion, as monitored by TLC.

-

The reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude epoxide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

Materials:

-

(R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

-

Solvent (e.g., methanol, isopropanol, or neat)

Procedure:

-

The epoxide from Step 1 is dissolved in the chosen solvent or used neat.

-

An excess of isopropylamine (typically 3-10 equivalents) is added.

-

The reaction mixture is heated in a sealed vessel or under reflux (e.g., 50-80 °C) for several hours (e.g., 4-12 hours).

-

After completion, the excess isopropylamine and solvent are removed under reduced pressure.

-

The crude this compound is purified by crystallization or column chromatography.

Table 2: Quantitative Data for Asymmetric Synthesis of (S)-Metoprolol (from (R)-epichlorohydrin)

| Starting Phenol | Chiral Precursor | Overall Yield (%) | Enantiomeric Excess (ee%) | Reference |

| p-hydroxyphenylethanol | (R)-epichlorohydrin | 79.6 | >97 | [5] |

(Note: Data for the direct synthesis of this compound analogues from various phenols is less commonly reported in a consolidated format, but the methodology is broadly applicable.)

Visualization of Workflows and Pathways

Synthetic Workflow

The general workflow for the synthesis of this compound analogues via the asymmetric route is depicted below.

Caption: Asymmetric synthesis workflow for this compound analogues.

β₁-Adrenergic Receptor Signaling Pathway

This compound and its analogues, like other beta-blockers, exert their pharmacological effects by antagonizing the β₁-adrenergic receptor. The signaling cascade initiated by this receptor is crucial to its physiological effects.

Caption: β₁-Adrenergic receptor signaling pathway antagonism.

Conclusion

The synthesis of this compound and its analogues can be achieved with high enantiopurity through both chemoenzymatic and asymmetric synthetic routes. The choice of methodology will depend on factors such as the availability of starting materials, desired scale, and the specific analogue being targeted. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating further investigation into the stereoselective properties and potential therapeutic applications of these compounds. The provided diagrams offer a clear visual representation of the synthetic logic and the underlying mechanism of action, aiding in both the planning of experiments and the interpretation of their results.

References

An In-depth Technical Guide on the Discovery and Development of Stereochemically Pure Metoprolol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a cornerstone in the management of cardiovascular diseases, prized for its cardioselective β1-adrenergic receptor antagonism.[1][2] First synthesized in 1969 and approved for medical use in 1978, it is widely prescribed for conditions such as hypertension, angina pectoris, and heart failure.[3][4] Like many synthetic chiral drugs, metoprolol was initially developed and marketed as a racemic mixture, containing equal parts of its two enantiomers: (S)-Metoprolol and (R)-Metoprolol.[1][5]

Subsequent research revealed that the therapeutic β1-blocking activity resides almost exclusively in the (S)-enantiomer.[5][6] The (R)-enantiomer is significantly less potent in this regard and may contribute to off-target effects and an increased side-effect profile.[5][6] This crucial discovery prompted the development of a chirally pure formulation of (S)-Metoprolol, aiming to provide a more targeted therapeutic effect with improved safety and tolerability. This whitepaper provides a detailed technical overview of the discovery, development, and characterization of the pharmacologically active enantiomer of metoprolol.

A Note on Stereochemistry: While the user's query specified this compound, the vast body of scientific literature indicates that the pharmacologically active beta-1 blocking enantiomer is (S)-Metoprolol. Therefore, this guide will focus on the development and properties of (S)-Metoprolol as the therapeutically relevant isomer.

Stereoselective Synthesis and Manufacturing

The commercial production of stereochemically pure (S)-Metoprolol requires a departure from the simpler synthesis of the racemic mixture. Asymmetric synthesis or chiral resolution techniques are employed to isolate the desired enantiomer.

Racemic Synthesis

The traditional synthesis of metoprolol involves a two-step process:

-

Phenol Etherification: 4-(2-methoxyethyl)phenol (B22458) is reacted with epichlorohydrin (B41342) under aqueous alkaline conditions to form the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[7][8][9]

-

Amination: The resulting epoxide is then reacted with isopropylamine, which opens the epoxide ring to yield the racemic metoprolol base.[7][8][9]

Asymmetric Synthesis of (S)-Metoprolol

Several stereoselective methods have been developed to produce (S)-Metoprolol with high enantiomeric purity. A common strategy involves using a chiral precursor.

One effective method starts with the kinetic hydrolysis resolution of racemic epichlorohydrin.[10] This process yields enantioenriched (R)-epichlorohydrin, which can then be used as a chiral building block. The reaction of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin, followed by amination with isopropylamine, produces (S)-Metoprolol with high optical purity.[10][11]

Another approach involves the chemoenzymatic kinetic resolution of a chlorohydrin intermediate using enzymes like Candida antarctica lipase (B570770) B (CALB).[12] This allows for the separation of the enantiomers, enabling the synthesis of (S)-Metoprolol with an enantiomeric excess (ee) of over 99%.[12]

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. Metoprolol - Wikipedia [en.wikipedia.org]

- 4. Metoprolol - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 10. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]

- 11. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (R)-Metoprolol by HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-Metoprolol using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended for use in research, quality control, and drug development settings. Metoprolol (B1676517), a widely used beta-blocker, contains a chiral center, resulting in two enantiomers: (S)-Metoprolol and this compound. The pharmacological activity primarily resides in the (S)-enantiomer.[1] Therefore, the ability to separate and quantify the (R)-enantiomer is crucial for ensuring the stereochemical purity and therapeutic efficacy of Metoprolol drug products.

Section 1: Chiral Separation of Metoprolol Enantiomers

Principle

The enantiomers of Metoprolol can be separated using chiral stationary phases (CSPs) or by employing a chiral mobile phase additive. The direct approach using a CSP is often preferred due to its simplicity and efficiency in resolving enantiomers without the need for derivatization.[1] This section details a robust HPLC method for the enantioselective separation of (R)- and (S)-Metoprolol.

Experimental Protocol: Chiral Stationary Phase HPLC

1.2.1. Apparatus and Materials

-

HPLC system with a pump, autosampler, column compartment, and UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD, Chiral-AGP, Cyclobond I, or Sumichiral OA-4900).[2]

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC grade solvents.

1.2.2. Reagents

-

This compound and (S)-Metoprolol reference standards.

-

n-Hexane, Ethanol, Diethylamine, Acetic Acid (all HPLC grade).

1.2.3. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound and (S)-Metoprolol reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Prepare the sample containing Metoprolol by dissolving it in the mobile phase to achieve a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Conditions

A variety of chiral stationary phases and mobile phases can be used for the successful enantioseparation of metoprolol.[1] The following table summarizes a selection of reported methods.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Chiralcel OD | Chiralcel OD | Sumichiral OA-4900 |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine:Acetic Acid (40:60:0.2:0.2 v/v/v/v)[1] | Not Specified | Not Specified |

| Flow Rate | Not Specified | Not Specified | Not Specified |

| Detection | UV | UV | UV |

| Separation Factor | High | Not Specified | Not Specified |

| Resolution | High | Not Specified | High (for Metoprolol acid) |

1.2.5. Data Analysis Identify the peaks corresponding to (R)- and (S)-Metoprolol based on their retention times, as determined by the injection of individual enantiomer standards. Calculate the percentage of this compound in the sample using the peak areas.

Experimental Protocol: Chiral Mobile Phase Additive HPLC

An alternative to a chiral stationary phase is the use of a chiral mobile phase additive with a standard reversed-phase column.[3]

1.3.1. Apparatus and Materials

-

HPLC system with a pump, autosampler, column compartment, and UV detector.

-

Reversed-phase C18 column (e.g., Macherey Nagel C18, 250 mm x 4.6 mm, 5.0 µm).[3]

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC grade solvents.

1.3.2. Reagents

-

This compound and (S)-Metoprolol reference standards.

-

Methyl-β-cyclodextrin (M-β-CD) as the chiral additive.[3]

-

Methanol, HPLC grade water, Triethylamine (TEA), Glacial Acetic Acid.

1.3.3. Chromatographic Conditions

| Parameter | Value |

| Column | Macherey Nagel C18 (250 mm x 4.6 mm, 5.0 µm)[3] |

| Mobile Phase | Aqueous solution (1.5 g/L M-β-CD, 3.3 ml/L TEA, pH adjusted to 3.1 with glacial acetic acid) : Methanol (86:14 v/v)[3] |

| Flow Rate | 0.5 mL/min[3] |

| Detection | UV at 274 nm[3] |

1.3.4. System Suitability

The system suitability should be evaluated before analysis by calculating parameters such as theoretical plates (N), retention factor (k), separation factor (α), and resolution (Rs).[4]

Section 2: Achiral Analysis of Metoprolol and its Impurities

Principle

For the routine analysis of Metoprolol in pharmaceutical dosage forms and for the determination of related substances, a reversed-phase HPLC method is commonly employed. This method can be used to quantify the total amount of Metoprolol and to detect and quantify any process-related impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC for Assay and Related Substances

2.2.1. Apparatus and Materials

-

HPLC system with a pump, autosampler, column compartment, and UV or Diode Array Detector (DAD).

-

Reversed-phase C18 or C8 column.

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC grade solvents.

2.2.2. Reagents

-

Metoprolol reference standard and any known impurity standards.

-

Acetonitrile, Methanol, Water (HPLC grade).

-

Phosphate buffer, Orthophosphoric acid.

2.2.3. Chromatographic Conditions

Several RP-HPLC methods have been developed for the analysis of Metoprolol, often in combination with other drugs. The following table summarizes some of these methods.

| Parameter | Method A | Method B | Method C |

| Column | YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm)[5] | Agilent Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm)[6] | Enable C18G (250 x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Buffer solution 2 : Acetonitrile (60:40 v/v)[5] | Acetonitrile : 10 mM KH2PO4 buffer, pH 2.75 (70:30 v/v)[6] | Methanol : Water, pH 3.5 (80:20 v/v)[7] |

| Flow Rate | 1.2 mL/min[5] | 0.6 mL/min[6] | 1.0 mL/min[7] |

| Detection | 235 nm[5] | Not Specified | 240 nm[7] |

| Column Temp. | 25°C[5] | 22°C[6] | Ambient |

2.2.4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6] Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[1]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

The following table summarizes validation data from a reported method for Metoprolol Succinate.

| Validation Parameter | Result |

| Linearity Range | 4-40 µg/mL[7] |

| Correlation Coefficient (r²) | 0.9999[7] |

| LOD | 0.1143 µg/mL[7] |

| LOQ | 0.3565 µg/mL[7] |

| Intraday Precision (%RSD) | 0.57[7] |

| Interday Precision (%RSD) | 0.68[7] |

Visualizations

Caption: General workflow for HPLC analysis of this compound.

Caption: Logic of chiral separation methods for Metoprolol enantiomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. sierrajournals.com [sierrajournals.com]

Chiral Separation of (R)-Metoprolol: Application Notes and Protocols for Researchers

Introduction

Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular diseases, is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides predominantly in the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors.[1] This stereoselectivity in its mechanism of action necessitates robust analytical methods for chiral separation to support pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and experimental protocols for the chiral separation of (R)-Metoprolol using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Mechanism of Action of Metoprolol

Metoprolol is a cardioselective β1-adrenergic receptor blocker.[2] It competitively inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to β1-receptors in the heart.[3][4] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the oxygen demand of the heart.[3][5] The therapeutic effects are primarily attributed to the (S)-enantiomer.[1]

Chiral Separation Techniques: Quantitative Data Summary

The following tables summarize quantitative data for the chiral separation of Metoprolol enantiomers using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Detection | Reference |

| Chiralcel OD | n-Hexane:Ethanol:Diethylamine:Acetic Acid (40:60:0.2:0.2 v/v/v/v) | 0.8 | ≥ 1.5 | - | UV at 276 nm | [1] |

| Chiralcel OD | n-Hexane:Ethanol:2-Propanol:Diethylamine (88:6:6:0.25 v/v) | - | - | - | UV at 276 nm | [6] |

| Chiral-AGP | - | - | - | - | - | [7] |

| Cyclobond I | - | - | - | - | - | [7] |

| Sumichiral OA-4900 | - | - | - | - | - | [7] |

| Chirobiotic V | Methanol:Acetic Acid:Triethylamine (100:0.2:0.15 v/v/v) | 0.5 | > 1.5 | > 1.2 | UV at 230 nm | [8] |

| Cellulose-tris(3,5-dimethylphenylcarbamate) | - | - | 3.08 | - | Fluorescence (Ex: 275 nm, Em: 315 nm) | [9] |

| Macherey Nagel C18 (with Chiral Additive) | Aqueous M-β-CD (1.5 g/L):Methanol (86:14 v/v) | 0.5 | 4.1 | - | UV at 274 nm | [10] |

Table 2: Supercritical Fluid Chromatography (SFC)

| Chiral Stationary Phase (CSP) | Mobile Phase (CO₂:Modifier) | Modifier Composition | Back Pressure (bar) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |

| Chiralpak IG | 75:25 | 0.1% Isopropylamine in Isopropanol:Methanol (50:50 v/v) | 100-150 | 25-45 | > 3.0 | > 1.5 | [11][12] |

Table 3: Capillary Electrophoresis (CE)

| Chiral Selector | Buffer | Voltage (kV) | Temperature (°C) | Detection | Reference |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) (10 mM) | 100 mM Acetate buffer (pH 4.0) with 5% 2-propanol | - | - | - | [13] |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) (8 mM) | 50 mM Tris buffer (pH 4.0) | 24 | 20 | - | [14] |

| Clarithromycin | - | - | - | - | [15] |

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited.

Protocol 1: HPLC Chiral Separation using a Chiral Stationary Phase (Chiralcel OD)

This protocol is based on a widely cited method for the enantioseparation of Metoprolol.[1]

1. Materials and Reagents:

-

Racemic Metoprolol Tartrate standard

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (analytical grade)

-

Acetic Acid (analytical grade)

-

Chiralcel OD column (250 x 4.6 mm, 10 µm)

-

HPLC system with UV detector

2. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Standard Solution Preparation:

-

Prepare a stock solution of racemic Metoprolol Tartrate at a concentration of 1 mg/mL in the mobile phase.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 10 µg/mL).

4. HPLC System Setup:

-

Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

-

Mobile Phase: As prepared in step 2

-

Flow Rate: 0.8 mL/min

-

Column Temperature: Ambient (e.g., 25 °C)

-

Detection: UV at 276 nm

-

Injection Volume: 20 µL

5. System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform five replicate injections of the working standard solution.

-

The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5, the tailing factor (T) is ≤ 2.0 for both peaks, and the relative standard deviation (RSD) of peak areas is ≤ 2.0%.[1]

-

Inject sample solutions for analysis.

Protocol 2: SFC Chiral Separation using a Chiral Stationary Phase (Chiralpak IG)

This protocol is adapted from a method for the simultaneous enantioseparation of several beta-blockers, including Metoprolol.[11][12]

1. Materials and Reagents:

-

Racemic Metoprolol standard

-

Carbon Dioxide (SFC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropylamine (analytical grade)

-

Chiralpak IG column

-

SFC system with a UV detector and back pressure regulator

2. Modifier Preparation:

-

Prepare the organic modifier by mixing Isopropanol and Methanol in a 50:50 (v/v) ratio.

-

Add Isopropylamine to the modifier to a final concentration of 0.1%.

3. Standard Solution Preparation:

-

Prepare a stock solution of racemic Metoprolol in the modifier.

-

Prepare working standard solutions by diluting the stock solution with the modifier.

4. SFC System Setup:

-

Column: Chiralpak IG

-

Mobile Phase: Supercritical CO₂ and the prepared modifier in a 75:25 (v/v) ratio.

-

Flow Rate: 2.0 - 4.0 mL/min (typical for SFC)

-

Column Temperature: 35 °C

-

Back Pressure: 120 bar

-

Detection: UV at 230 nm

-

Injection Volume: 5 µL

5. Analysis:

-

Equilibrate the column with the mobile phase.

-

Inject standard and sample solutions for analysis. The method should yield a resolution factor (Rs) > 3.0 and a separation factor (α) > 1.5.[11]

Protocol 3: Capillary Electrophoresis Chiral Separation

This protocol is based on a method utilizing a cyclodextrin-based chiral selector.[14]

1. Materials and Reagents:

-

Racemic Metoprolol standard

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Carboxymethyl-β-cyclodextrin (CM-β-CD)

-

Hydrochloric acid or Sodium hydroxide (B78521) for pH adjustment

-

Deionized water

-

Capillary Electrophoresis system with a UV detector

2. Buffer and Sample Preparation:

-

Prepare a 50 mM Tris buffer and adjust the pH to 4.0.

-

Dissolve CM-β-CD in the buffer to a final concentration of 8 mM to create the separation buffer.

-

Prepare a stock solution of racemic Metoprolol and dilute it with water to the desired concentration for analysis.

3. CE System Setup:

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)

-

Separation Buffer: 50 mM Tris buffer (pH 4.0) containing 8 mM CM-β-CD

-

Applied Voltage: 24 kV

-

Temperature: 20 °C

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

-

Detection: UV at 214 nm

4. Analysis:

-

Rinse the capillary with 0.1 M NaOH, water, and then the separation buffer before the first run.

-

Between runs, rinse with the separation buffer.

-

Inject the sample and start the analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. ovid.com [ovid.com]

- 7. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of metoprolol enantiomers in human serum by liquid chromatography on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - ProQuest [proquest.com]

- 13. Enantioselective determination of metoprolol and major metabolites in human urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Profiling metoprolol enantiomers in urine of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Quantification of (R)-Metoprolol in Biological Samples

Introduction

Metoprolol (B1676517) is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides predominantly in the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors. Consequently, the stereospecific analysis of metoprolol enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides detailed protocols and quantitative data for the enantioselective quantification of (R)-Metoprolol in biological samples, primarily human plasma and urine, using modern analytical techniques.

Analytical Approaches

The quantification of metoprolol enantiomers in biological matrices necessitates highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. The key to enantioselective analysis is the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the complex biological matrix and to concentrate the analyte. The most common techniques for metoprolol extraction from plasma, serum, urine, and whole blood are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]

Protein Precipitation (PPT)